(S)-2-Hydroxy-3-phenylpropanamide

Catalog No.
S15839330
CAS No.
69897-47-8
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Hydroxy-3-phenylpropanamide

CAS Number

69897-47-8

Product Name

(S)-2-Hydroxy-3-phenylpropanamide

IUPAC Name

(2S)-2-hydroxy-3-phenylpropanamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1

InChI Key

MGFFSFXUXCGTSF-QMMMGPOBSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)O

(S)-2-Hydroxy-3-phenylpropanamide is an organic compound characterized by its unique structure featuring a hydroxyl group and an amide functional group attached to a phenylpropane backbone. Its molecular formula is C10_{10}H13_{13}NO, and it has a molecular weight of approximately 165.22 g/mol. The compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, producing (S)-2-oxo-3-phenylpropanamide.
  • Reduction: The amide group can be reduced to form (S)-2-hydroxy-3-phenylpropanamine using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles in the presence of bases for substitution reactions .

(S)-2-Hydroxy-3-phenylpropanamide exhibits various biological activities that make it a subject of interest in pharmaceutical research. Studies suggest that it may possess neuroprotective properties and potential applications in treating neurological disorders. Its structural features contribute to its ability to interact with biological targets, enhancing its therapeutic potential .

Several methods have been developed for synthesizing (S)-2-Hydroxy-3-phenylpropanamide:

  • Reduction of (S)-2-Hydroxy-3-phenylpropanoic acid: This method involves using lithium aluminum hydride as a reducing agent in an anhydrous ether solvent under controlled temperature conditions.
  • Amidation Reaction: (S)-2-Hydroxy-3-phenylpropanoic acid can be reacted with ammonia or an amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC), typically performed in dichloromethane at room temperature.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of derivatives of (S)-2-Hydroxy-3-phenylpropanoic acid can be employed using palladium on carbon as a catalyst under high pressure and temperature conditions .

(S)-2-Hydroxy-3-phenylpropanamide finds applications in several fields:

  • Pharmaceuticals: Its potential neuroprotective effects make it a candidate for drug development aimed at treating neurodegenerative diseases.
  • Synthetic Chemistry: The compound serves as a versatile intermediate for synthesizing various derivatives with enhanced biological activities.

Interaction studies are crucial for understanding how (S)-2-Hydroxy-3-phenylpropanamide interacts with biological systems. Preliminary research indicates that it may interact with specific receptors or enzymes involved in neurological pathways, which could inform its therapeutic applications. Further studies are needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with (S)-2-Hydroxy-3-phenylpropanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
(R)-2-Hydroxy-3-phenylpropanamideEnantiomer of (S)-2-hydroxy derivativeDifferent biological activity due to stereochemistry
3-Amino-2-hydroxy-3-phenylpropanamide hydrochlorideContains an amino groupExhibits distinct biological activities due to additional amine
2-Hydroxy-N-(4-hydroxyphenyl)propanamideHydroxylated phenyl without amine structurePrimarily used in anti-inflammatory research

The uniqueness of (S)-2-Hydroxy-3-phenylpropanamide lies in its specific stereochemistry and the combination of hydroxyl and amide groups, which provide a versatile platform for various chemical modifications and potential therapeutic applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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